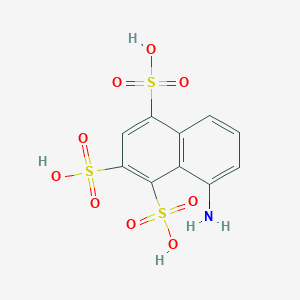![molecular formula C14H11NO5S B14245830 Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro- CAS No. 208171-72-6](/img/structure/B14245830.png)
Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro- is an organic compound with a complex structure that includes a benzoic acid core substituted with a methoxyphenylthio group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro- typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce the nitro groupThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted benzoic acids and nitroaromatic compounds. Examples include:
- Benzoic acid, 4-methoxy-
- Benzoic acid, 4-nitro-
- 4-Methoxybenzophenone
Uniqueness
What sets benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
208171-72-6 |
|---|---|
Molecular Formula |
C14H11NO5S |
Molecular Weight |
305.31 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H11NO5S/c1-20-10-3-5-11(6-4-10)21-13-7-2-9(14(16)17)8-12(13)15(18)19/h2-8H,1H3,(H,16,17) |
InChI Key |
VDNBIROEOQCGBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)

![4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14245752.png)



![Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester](/img/structure/B14245767.png)


![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
![6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl-](/img/structure/B14245801.png)



